molecular formula C11H5ClF6N2OS B1410579 1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone CAS No. 1823184-43-5

1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone

Cat. No.: B1410579
CAS No.: 1823184-43-5
M. Wt: 362.68 g/mol
InChI Key: NAYMGCOBCWRMSY-UHFFFAOYSA-N
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Description

This compound features an imidazo[1,5-a]pyridine core substituted with a chlorine atom at position 8, a methylthio (-SMe) group at position 3, and a trifluoromethyl (-CF₃) group at position 4. The ketone moiety (2,2,2-trifluoroethanone) at position 1 contributes to its electrophilic character.

Properties

IUPAC Name

1-[8-chloro-3-methylsulfanyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF6N2OS/c1-22-9-19-6(8(21)11(16,17)18)7-5(12)2-4(3-20(7)9)10(13,14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYMGCOBCWRMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2N1C=C(C=C2Cl)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine scaffold is commonly prepared via cyclization reactions involving 2-aminopyridine derivatives and α-haloketones or α-haloesters. A Ritter-type reaction has been reported as an efficient approach for related imidazo[1,5-a]pyridine analogs, where phenyl(pyridin-2-yl)methanol derivatives react with nitriles in the presence of Lewis acids such as Bi(OTf)3 and p-toluenesulfonic acid under elevated temperatures (~150 °C) in solvents like dichloroethane (DCE). Although this exact reaction is for related analogs, it informs the synthetic logic for the imidazo[1,5-a]pyridine core construction.

Introduction of the Methylthio Group at Position 3

The methylthio substituent can be introduced via nucleophilic substitution reactions or by using methylthiolating agents during or after the cyclization step. For instance, a 3-haloimidazo[1,5-a]pyridine intermediate can undergo substitution with sodium methylthiolate or methylthiol under controlled conditions to install the methylthio group.

Incorporation of the Trifluoromethyl Group at Position 6

The trifluoromethyl group is typically introduced through electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials. For example, 6-(trifluoromethyl)imidazo[1,5-a]pyridine intermediates can be synthesized via cyclization of trifluoromethyl-substituted pyridine derivatives or by direct trifluoromethylation of the imidazo ring using reagents such as Togni’s reagent or Ruppert–Prakash reagent (TMSCF3) under catalytic conditions.

Attachment of the 2,2,2-Trifluoroethanone Moiety

The final key step involves linking the 2,2,2-trifluoroethanone group to the nitrogen atom of the imidazo[1,5-a]pyridine ring. This is commonly achieved by alkylation or acylation reactions using 2,2,2-trifluoroacetyl chloride or 2,2,2-trifluoroacetic anhydride under mild conditions to avoid decomposition or side reactions. The reaction is typically performed in anhydrous solvents such as dichloromethane or acetonitrile, often in the presence of a base (e.g., triethylamine) to scavenge released HCl.

Representative Reaction Scheme

Step Reaction Description Reagents/Conditions Notes
1 Cyclization to form imidazo[1,5-a]pyridine core 2-aminopyridine derivative + α-haloketone, Bi(OTf)3, p-TsOH, DCE, 150 °C Ritter-type reaction or alternative cyclization
2 Methylthio substitution at C-3 Sodium methylthiolate or methylthiol, polar aprotic solvent Nucleophilic substitution on 3-halo intermediate
3 Introduction of trifluoromethyl at C-6 Electrophilic trifluoromethylation reagent (e.g., Togni’s reagent) Catalytic conditions, mild temperature
4 Acylation at N-1 with trifluoroethanone 2,2,2-Trifluoroacetyl chloride, base, DCM or MeCN, 0–25 °C Controlled acylation to avoid side reactions

Analytical Confirmation and Purity Assessment

After synthesis, the compound’s structure and purity are confirmed by:

Summary Table of Key Preparation Parameters

Parameter Details Comments
Core synthesis Cyclization of 2-aminopyridine with α-haloketones Ritter-type or similar methods
Methylthio introduction Nucleophilic substitution on 3-halo intermediate Requires controlled temperature
Trifluoromethylation Electrophilic trifluoromethylation reagents Catalytic, mild conditions preferred
Acylation step Reaction with trifluoroacetyl chloride Base-mediated, low temperature
Solvents DCE, DCM, MeCN Anhydrous conditions recommended
Catalysts Bi(OTf)3, p-TsOH For cyclization step
Purification Chromatography, recrystallization To achieve high purity

Research Findings and Practical Considerations

  • The multi-step synthesis requires careful control of reaction parameters to avoid degradation of sensitive trifluoromethyl and methylthio groups.
  • Use of Lewis acid catalysts such as bismuth triflate enhances cyclization efficiency in the core formation step.
  • Trifluoromethylation is best performed at late stages to avoid interference with earlier steps.
  • The final acylation step must be carefully monitored to prevent overreaction or hydrolysis.
  • Analytical methods confirm the successful incorporation of all functional groups and the compound’s suitability for research applications.

This comprehensive synthesis approach reflects current best practices for preparing 1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone, leveraging state-of-the-art methodologies and analytical techniques to ensure high-quality material for pharmaceutical research.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms in the structure allows for oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone has emerged as a promising lead compound in the development of glucagon-like peptide 1 receptor (GLP-1R) agonists. These agonists are being explored for their potential in treating type 2 diabetes by enhancing glucose responsiveness and increasing GLP-1 secretion .

Case Studies and Research Findings

  • GLP-1R Agonism : Research indicates that compounds derived from this scaffold exhibit significant binding affinities to GLP-1R, leading to enhanced insulin secretion and reduced blood glucose levels in preclinical models .
  • Antimicrobial Properties : Preliminary studies have suggested that similar compounds may possess antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, indicating potential applications in treating infections .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : It has been found to inhibit enzymes involved in metabolic pathways, affecting cellular processes such as signaling and metabolism .
  • Cellular Effects : The compound influences cell function by modulating gene expression and cellular metabolism. This modulation can lead to apoptosis in cancer cells, indicating its potential use in oncology .

Synthesis Routes

The synthesis of this compound typically involves multi-step synthetic routes. Common strategies include:

  • Formation of the Imidazo Core : Utilizing established methods for constructing imidazo[1,5-a]pyridine derivatives.
  • Functional Group Modifications : Introducing trifluoromethyl and methylthio groups through electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism by which 1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,5-a]pyridine Derivatives

Ethyl 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate (CAS: 2061269-22-3)
  • Structural Differences: Replaces the methylthio group at position 3 with a phenyl ring and substitutes the trifluoroethanone with an ethyl ester (-COOEt) at position 1.
  • The ester moiety may enhance solubility but decrease electrophilicity relative to the trifluoroethanone group.
  • Molecular Weight : 368.7 g/mol (vs. ~354.7 g/mol for the target compound) .

Imidazo[1,2-a]pyridine Derivatives

8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine (Compound 2 in )
  • Structural Differences : Features a bromine at position 8 (vs. chlorine in the target compound) and a chloromethyl (-CH₂Cl) group at position 2. The core imidazo[1,2-a]pyridine differs in ring fusion positions.
  • Synthesis : Prepared via refluxing 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone, yielding a 60% purified product .
  • Applications: Serves as an intermediate for antitrypanosomal agents .
(E/Z)-1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime (CAS: 1823194-74-6)
  • Structural Differences: Replaces the methylthio group with an oxime (-NOH) at position 3. The imidazo[1,2-a]pyridine core has a different ring fusion.

Triazolo[4,3-a]pyridine Derivatives

1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-1H-pyrrole (CAS: 338773-77-6)
  • Structural Differences : Substitutes the imidazo[1,5-a]pyridine core with a triazolo[4,3-a]pyridine system. The trifluoromethyl and chlorine substituents are retained, but the methylthio group is replaced with a pyrrole ring.
  • Implications : The triazole core may confer greater metabolic stability but reduce π-π stacking interactions compared to imidazole-based analogs .

Key Structural and Functional Group Comparisons

Compound Class Core Structure Position 3 Substituent Position 8 Substituent Position 6 Substituent Functional Group at Position 1
Target Compound Imidazo[1,5-a]pyridine -SMe -Cl -CF₃ -COCF₃
Ethyl Ester Derivative Imidazo[1,5-a]pyridine -Ph -Cl -CF₃ -COOEt
Oxime Derivative Imidazo[1,2-a]pyridine -NOH -Cl -CF₃ -COCF₃
Triazolo Derivative Triazolo[4,3-a]pyridine -Pyrrole -Cl -CF₃ -CH₂NH₂ (variants)

Biological Activity

1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone, also known as GS-1268, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

  • Chemical Formula : C11H5ClF6N2OS
  • Molecular Weight : 362.68 g/mol
  • CAS Number : 1823184-43-5
  • Purity : >95% .

The compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Acetylcholinesterase Inhibition

Research indicates that GS-1268 has a significant inhibitory effect on AChE. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission. This property is particularly relevant for therapeutic applications in cognitive disorders.

Biological Activity Summary

Activity Effect Reference
AChE InhibitionIC50 values indicating potency
Neuroprotective EffectsPotential in neurodegenerative models
Antioxidant PropertiesReduction of oxidative stress

Case Studies and Research Findings

Several studies have explored the biological activity of GS-1268:

  • Neuroprotective Studies :
    • In vitro studies demonstrated that GS-1268 protects neuronal cells from oxidative stress-induced apoptosis. The compound showed a reduction in reactive oxygen species (ROS) levels, suggesting its potential as an antioxidant agent .
  • Cholinesterase Inhibition :
    • A study reported that GS-1268 exhibited a competitive inhibition profile against AChE with an IC50 value significantly lower than that of standard inhibitors like donepezil. This suggests a promising role in enhancing cholinergic signaling .
  • Behavioral Studies in Animal Models :
    • In behavioral assays involving rodent models of Alzheimer's disease, administration of GS-1268 resulted in improved memory and cognitive function, correlating with reduced AChE activity and increased levels of acetylcholine in the brain .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what purification methods are recommended?

  • Methodology : A common approach involves multi-step nucleophilic substitution and cyclization reactions. For example, intermediates like tetrachloromonospirophosphazenes can be reacted with carbazolyldiamines in tetrahydrofuran (THF) with triethylamine (Et3_3N) as a base. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography after removing salts (e.g., triethylammonium chloride) via filtration .
  • Key Considerations : Solvent choice (e.g., THF for solubility) and stoichiometric control of Et3_3N to prevent side reactions.

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm hydrogen and carbon environments, particularly for distinguishing methylthio (-SMe), trifluoromethyl (-CF3_3), and chloro substituents. Chemical shifts for imidazo[1,5-a]pyridine derivatives typically appear in aromatic regions (δ 7–9 ppm for 1^1H) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight accuracy (e.g., [M+H]+^+ ion matching theoretical values within 2 ppm error) .
  • X-ray Crystallography : Supplementary Information (SI) from related studies provides crystallographic data to resolve ambiguous stereochemistry .

Advanced Research Questions

Q. How do the methylthio and trifluoromethyl groups influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) calculations can predict electron-withdrawing effects of -CF3_3 and the electron-donating nature of -SMe. These groups alter frontier molecular orbitals, impacting nucleophilic/electrophilic sites .
  • Experimental Validation : Compare reactivity with analogs (e.g., replacing -SMe with -OMe) in cross-coupling reactions. Fluorine’s electronegativity may enhance stability against metabolic degradation in biological assays .

Q. How can contradictory spectroscopic data (e.g., unexpected 1^1H NMR peaks) be resolved?

  • Methodology :

  • Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) causing peak splitting.
  • 2D NMR Techniques : HSQC and HMBC correlations clarify through-space and through-bond interactions, especially in crowded aromatic regions .
  • Isotopic Labeling : Introduce deuterated analogs to simplify spectra and assign overlapping signals .

Q. What strategies are effective for improving the compound’s solubility in aqueous media for biological testing?

  • Methodology :

  • Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining bioactivity.
  • Prodrug Design : Modify the trifluoroethanone moiety into a hydrolyzable ester or amide to increase hydrophilicity .
  • Micellar Encapsulation : Employ surfactants (e.g., Tween-80) for in vitro assays to prevent aggregation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone

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